molecular formula C8H4ClFN2O B12459078 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12459078
M. Wt: 198.58 g/mol
InChI Key: MGQJJUUYLLUHNK-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chloro-5-fluorophenyl group at the 3-position. The 1,2,4-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-6-1-5(2-7(10)3-6)8-11-4-13-12-8/h1-4H

InChI Key

MGQJJUUYLLUHNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=NOC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-5-fluorobenzohydrazide with a suitable nitrile oxide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-withdrawing effects from nitrogen atoms. Key methodologies include:

Aminolysis with Primary Amines
Reactions with aliphatic amines (e.g., methylamine, ethylenediamine) in refluxing ethanol yield 5-amino-1,2,4-oxadiazole derivatives. For example:
$$
\text{3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole} + \text{CH}_3\text{NH}_2 \rightarrow \text{5-(Methylamino)-3-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole}
$$
Yields typically range from 65% to 78% under mild conditions (60–80°C, 6–8 hours) .

Halogen Exchange
The chlorine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagentsConditionsProductYield
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄DME/H₂O, 80°C3-(3-Aryl-5-fluorophenyl)-1,2,4-oxadiazole72–85%
Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, XantphosToluene, 110°C3-(3-Amino-5-fluorophenyl)-1,2,4-oxadiazole68%

Oxidation and Reduction

The oxadiazole core demonstrates stability under moderate redox conditions:

Oxidation
Controlled oxidation with H₂O₂/FeCl₃ selectively converts the oxadiazole to a 1,2,4-triazole oxide at 50°C (yield: 58%). Over-oxidation leads to ring cleavage, producing nitrile oxides .

Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole to a thioamide derivative:
$$
\text{C}{8}\text{H}{4}\text{ClFN}{2}\text{O} + 3\text{H}{2} \rightarrow \text{C}{8}\text{H}{7}\text{ClFN}_{2}\text{S}
$$
This reaction proceeds quantitatively in ethanol at 25°C .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or azides:

With Nitrile Oxides
Under microwave irradiation (100°C, 20 min), it forms bis-oxadiazole hybrids:
$$
\text{Oxadiazole} + \text{Ar-C≡N-O} \rightarrow \text{3,5-Bis(aryl)-1,2,4-oxadiazole}
$$
Yields: 82–90% .

With Azides
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates, enhancing biological activity (e.g., antimicrobial IC₅₀: 4–8 µg/mL) .

Functionalization via Coupling Reactions

Recent advances highlight copper-mediated C–H functionalization:

Arylation
Using aryl iodides and Cu(OAc)₂ in 1,4-dioxane (40°C, 18 hours), the oxadiazole undergoes regioselective C-2 arylation:

Aryl IodideProductYield
4-Fluorophenyl iodide2-(4-Fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1,3,4-oxadiazole76%
2-Naphthyl iodide2-(Naphthalen-2-yl)-5-(3-chloro-5-fluorophenyl)-1,3,4-oxadiazole69%

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The fluorine atom directs incoming electrophiles to the para position of the phenyl ring.

  • Ring-Opening Pathways : Strong acids (e.g., H₂SO₄) cleave the oxadiazole ring into nitrile and hydroxylamine derivatives .

Comparative Reactivity

Reaction TypeThis compound3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole
Suzuki CouplingFaster kinetics (k = 0.42 min⁻¹)Slower (k = 0.28 min⁻¹)
Oxidation StabilityStable below 100°CDecomposes at 80°C

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been extensively studied for its biological activities, particularly as a scaffold for developing new drugs targeting antimicrobial and anticancer effects. Research indicates that 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole interacts with specific enzymes or receptors involved in disease processes, leading to inhibition or modulation of their activity. This mechanism is crucial for its therapeutic effects against various pathogens and cancer cell lines .

Case Studies

  • Alzheimer's Disease : A series of 1,2,4-oxadiazole derivatives were designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. Some derivatives exhibited high selectivity towards BuChE, indicating potential for developing new oral anti-Alzheimer's agents .
  • Cancer Treatment : Compounds derived from 1,2,4-oxadiazoles have shown promising anticancer properties. For instance, certain derivatives demonstrated significant antiproliferative activity against various cancer cell lines including breast (MCF-7) and colon (HCT-116) cancers. The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity .

Material Science

Development of Functional Materials

The unique chemical structure of this compound contributes to its application in material science. Its enhanced lipophilicity and metabolic stability make it a valuable candidate for creating functional materials such as polymers and coatings.

Synthesis Techniques

The synthesis of this compound typically involves several methods that allow for the introduction of various substituents to tailor its properties for specific applications. For example, microwave-assisted synthesis has been reported as an efficient method for constructing oxadiazole rings under controlled conditions .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole and related compounds:

Compound Name Substituents/Modifications Key Properties/Biological Activities Research Findings Reference ID
This compound 3-chloro-5-fluorophenyl at position 3 Unknown (limited direct data) Requires further study; inferred stability from electron-withdrawing substituents
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-dichlorophenyl at position 3; indole at position 5 MAO-B inhibition (IC₅₀ = 0.56 µM) Potential neuroprotective agent for Parkinson’s disease; synthesized via amidoxime condensation
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole Chlorothiophene at position 5; trifluoromethylphenyl at position 3 Apoptosis induction (TIP47 targeting) In vivo activity in MX-1 tumor models; substituent flexibility critical for SAR
3-(3-Chloro-5-methylphenyl)-1,2,4-oxadiazole 3-chloro-5-methylphenyl at position 3 Increased lipophilicity (methyl group) Commercial availability; methyl substituent may enhance membrane permeability
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl propionic acid 3-fluorophenyl at position 3; carboxylic acid at position 5 Luminescent properties; potential biological activity Demonstrates dual utility in materials science and drug design

Structural and Functional Insights

  • Electron-Withdrawing Substituents: Chloro and fluoro groups (as in the target compound) improve metabolic stability and enzyme binding compared to non-halogenated analogs. For example, 3,4-dichlorophenyl derivatives () exhibit potent MAO-B inhibition due to enhanced electron withdrawal and steric fit .
  • Heterocyclic Additions : The addition of indole () or thiophene () rings introduces π-π stacking interactions, critical for targeting enzymes like MAO or apoptosis regulators .
  • Lipophilicity vs. Solubility : Methyl groups () increase lipophilicity, aiding blood-brain barrier penetration, while carboxylic acid derivatives () improve aqueous solubility for diverse applications .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by an oxadiazole ring and a chlorofluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • An oxadiazole ring containing two nitrogen atoms.
  • A phenyl ring substituted with chlorine and fluorine atoms.

The presence of these halogens enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains. For instance:

CompoundActivityMIC (µg/mL)
This compoundAntibacterial1.56 (against Staphylococcus aureus)
Derivative AAntifungal68.50 (against rice bacterial leaf blight)
Derivative BAntitubercular4–8 (against M. tuberculosis)

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
HePG-235.58
HCT-1165.55
MCF-71.82

The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that play crucial roles in cancer progression .

The biological activity of this compound is attributed to its ability to bind to various biological targets. This binding can lead to:

  • Inhibition of enzyme activity.
  • Modulation of receptor functions.
  • Disruption of cellular processes essential for microbial growth and cancer cell proliferation.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in various therapeutic areas:

  • Anticancer Study : A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The study revealed that modifications on the oxadiazole scaffold significantly influenced anticancer activity, with some derivatives outperforming standard chemotherapeutics .
  • Antimicrobial Research : In another study focusing on agricultural applications, compounds similar to this compound demonstrated potent antibacterial activities against pathogens affecting crops, showcasing their potential as novel pesticides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. One common approach involves reacting substituted amidoximes with acyl chlorides in pyridine. For example, 3-(2,6-dichlorophenyl)-5-(4-hydroxybenzyl)-1,2,4-oxadiazole derivatives are synthesized by coupling amidoximes with activated carbonyl intermediates under basic conditions . Alternatively, amidoximes can react with aldehydes to form 1,2,4-oxadiazolines, which are oxidized to the final oxadiazole using stoichiometric oxidizing agents (e.g., MnO₂ or chloranil) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the aryl ring. Infrared (IR) spectroscopy identifies functional groups like C=N and C-O-C in the oxadiazole ring. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. UV-Vis spectroscopy can probe electronic transitions influenced by the chloro-fluorophenyl group, aiding in solubility and stability studies . X-ray crystallography, though less common, resolves crystal packing and molecular geometry .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or apoptosis induction in cancer cell lines like T47D or MX-1 tumors) to assess antiproliferative activity. Use flow cytometry to evaluate cell cycle arrest (e.g., G₁ phase) and apoptosis markers (Annexin V/PI staining). Parallel antimicrobial screening against Gram-positive/negative bacteria and fungi via broth microdilution can identify broad-spectrum potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Systematic substitution of the 3-aryl and 5-aryl groups is critical. For example:

  • 3-Position : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances apoptosis-inducing activity in cancer cells. Pyridyl substitutions at this position improve solubility without compromising potency .
  • 5-Position : Five-membered heterocycles (e.g., thiophene derivatives) enhance binding to targets like TIP47 (IGF II receptor binding protein), as shown in MX-1 tumor models .
    Tabulate substituent effects using IC₅₀ values and binding scores (ΔG) from molecular docking .

Q. What computational strategies predict electronic properties influencing reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. Multiwfn software analyzes bond orders, orbital compositions, and electron localization functions (ELF) to identify reactive sites. For instance, the chloro-fluorophenyl group’s electron-withdrawing nature reduces electron density at the oxadiazole ring, increasing electrophilicity .

Q. How can discrepancies in biological assay results across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Confirm apoptosis induction via caspase-3/7 activation assays alongside flow cytometry to rule out false positives .
  • Cell Line Variability : Test multiple cell lines (e.g., breast vs. colorectal cancer) to identify tissue-specific mechanisms.
  • Dose-Response Curves : Use nonlinear regression to calculate precise IC₅₀ values, accounting for solubility limitations in DMSO/PBS .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., sulfamido or methoxy derivatives) to enhance water solubility .
  • LogP Optimization : Reduce hydrophobicity by substituting the 5-aryl group with polar moieties (e.g., pyridyl or sulfonamide) while maintaining potency .
  • Solvent Effects : Use co-solvents (e.g., PEG-400) or micellar formulations to improve in vivo delivery, guided by UV-Vis solvent interaction studies .

Q. How can molecular targets be identified using chemical biology approaches?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the oxadiazole scaffold. Irradiation crosslinks the compound to its target protein, identified via SDS-PAGE and mass spectrometry .
  • Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates. Eluted proteins are analyzed by LC-MS/MS for target identification .

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